methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216745-18-4
VCID: VC6885309
InChI: InChI=1S/C23H31N3O7S2.ClH/c1-25-10-9-18-19(15-25)34-22(20(18)23(28)33-4)24-21(27)16-5-7-17(8-6-16)35(29,30)26(11-13-31-2)12-14-32-3;/h5-8H,9-15H2,1-4H3,(H,24,27);1H
SMILES: CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl
Molecular Formula: C23H32ClN3O7S2
Molecular Weight: 562.09

methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1216745-18-4

Cat. No.: VC6885309

Molecular Formula: C23H32ClN3O7S2

Molecular Weight: 562.09

* For research use only. Not for human or veterinary use.

methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1216745-18-4

Specification

CAS No. 1216745-18-4
Molecular Formula C23H32ClN3O7S2
Molecular Weight 562.09
IUPAC Name methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C23H31N3O7S2.ClH/c1-25-10-9-18-19(15-25)34-22(20(18)23(28)33-4)24-21(27)16-5-7-17(8-6-16)35(29,30)26(11-13-31-2)12-14-32-3;/h5-8H,9-15H2,1-4H3,(H,24,27);1H
Standard InChI Key VOEDUIMOGXWZPT-UHFFFAOYSA-N
SMILES CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl

Introduction

Chemical Identity

1.1 IUPAC Name
Methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride.

1.2 Molecular Formula
C21_{21}H28_{28}ClN3_{3}O7_{7}S2_{2}.

1.3 Molecular Weight
Approximately 533.04 g/mol.

1.4 SMILES Notation
CC1=C(C(=O)OC)SC(NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)=C1C.Cl.

Structural Features

The compound consists of a thienopyridine core substituted with a methyl group at position 6 and a carboxylate ester at position 3. It also features a benzamide moiety linked to a sulfonamide group with two methoxyethyl substituents.

FeatureDescription
Core StructureThieno[2,3-c]pyridine
Functional GroupsMethyl group, carboxylate ester, sulfonamide
SubstituentsN,N-bis(2-methoxyethyl), benzamide
Salt FormHydrochloride

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Thienopyridine Core Formation:
    The thienopyridine backbone is synthesized through cyclization reactions involving sulfur-containing intermediates and pyridine derivatives.

  • Benzamide Coupling:
    A benzoyl chloride derivative is reacted with the amine group on the thienopyridine scaffold to form the benzamide linkage.

  • Sulfonamide Functionalization:
    The sulfonamide group is introduced using chlorosulfonic acid or related reagents followed by substitution with bis(2-methoxyethyl)amine.

  • Esterification:
    The carboxylic acid group on the thienopyridine ring is esterified using methanol in the presence of acidic catalysts.

  • Hydrochloride Salt Formation:
    The final product is converted to its hydrochloride salt form for improved stability and solubility.

Applications and Potential Uses

This compound has potential applications in pharmaceutical research due to its structural similarity to bioactive molecules:

  • Antiplatelet Agents:
    Compounds within the thienopyridine family are known for their antiplatelet activity by inhibiting P2Y12_{12}-mediated platelet aggregation.

  • Anti-inflammatory Properties:
    The sulfonamide functional group may confer anti-inflammatory effects by inhibiting specific enzymes like carbonic anhydrase.

  • Potential as a Drug Intermediate:
    Its functional diversity makes it a candidate for further modification in drug discovery programs targeting cardiovascular or inflammatory diseases.

Analytical Characterization

The compound can be characterized using the following techniques:

MethodPurpose/Details
Nuclear Magnetic Resonance (NMR)Confirms structural integrity and chemical shifts of functional groups
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)Identifies functional groups via characteristic absorption bands
Elemental AnalysisVerifies the empirical formula by measuring carbon, hydrogen, nitrogen content

Safety and Handling

Proper safety precautions must be observed when handling this compound:

  • Hazards: May cause irritation to skin and eyes; avoid inhalation or ingestion.

  • Storage: Store in a cool, dry place away from light and moisture.

  • Personal Protective Equipment (PPE): Use gloves, lab coat, and safety goggles during handling.

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